![molecular formula C23H26N4O B12919795 {1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol CAS No. 88300-46-3](/img/structure/B12919795.png)
{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol: is a complex organic compound that features a triazine ring substituted with p-tolyl groups and a piperidine ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol typically involves multi-step organic reactionsThe piperidine ring is then attached through nucleophilic substitution reactions, and finally, the methanol group is introduced via reduction or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce a variety of functional groups onto the triazine or piperidine rings .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its triazine and piperidine moieties are known to interact with biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of catalysts and other functional materials .
Mécanisme D'action
The mechanism of action of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can engage in ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)ethanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)propanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)butanol
Uniqueness: The uniqueness of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
88300-46-3 |
|---|---|
Formule moléculaire |
C23H26N4O |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C23H26N4O/c1-16-3-7-19(8-4-16)21-22(20-9-5-17(2)6-10-20)25-26-23(24-21)27-13-11-18(15-28)12-14-27/h3-10,18,28H,11-15H2,1-2H3 |
Clé InChI |
DWAFAUHPWORYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)CO)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


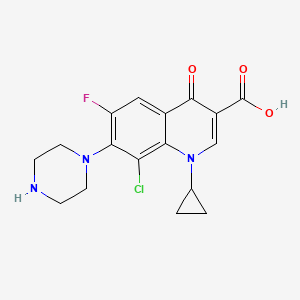
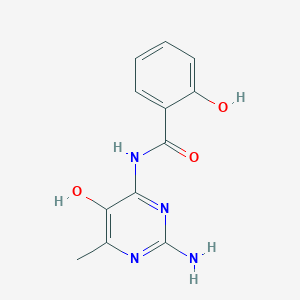
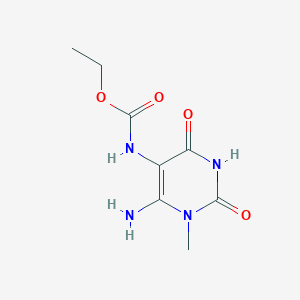
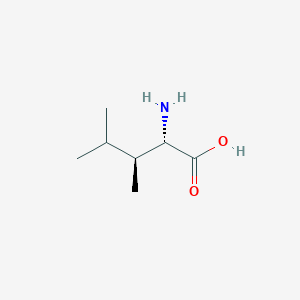
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
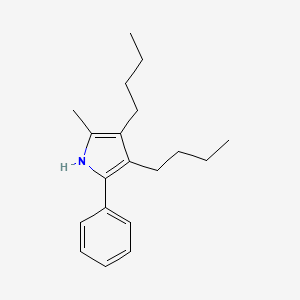
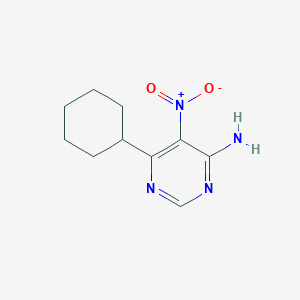
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
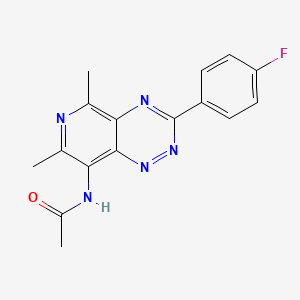
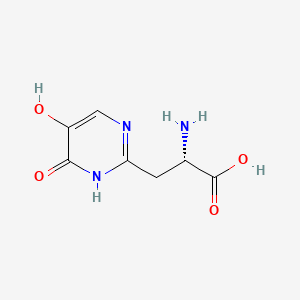
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
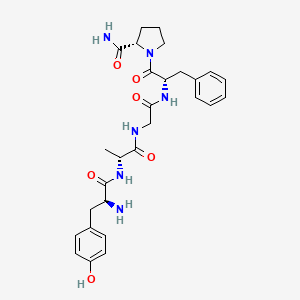
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
